molecular formula C12H15ClN2O2 B3105644 Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate CAS No. 154313-12-9

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

Cat. No.: B3105644
CAS No.: 154313-12-9
M. Wt: 254.71 g/mol
InChI Key: WWRHUTAZABPCJA-PTNGSMBKSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a chemical compound with a complex structure that includes a chloro group, a hydrazinylidene group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 3,5-dimethylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is often refluxed in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazinylidene group can be oxidized to form corresponding azo compounds.

    Reduction Reactions: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of ethyl (2Z)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate derivatives.

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on biomolecules, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate can be compared with similar compounds such as:

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]butanoate: Similar structure but with a butanoate group.

    Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]pentanoate: Similar structure but with a pentanoate group.

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-6-8(2)5-9(3)7-10/h5-7,14H,4H2,1-3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRHUTAZABPCJA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC(=C1)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate

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